molecular formula C8H8ClF B2840119 1-(Chloromethyl)-4-(fluoromethyl)benzene CAS No. 1182356-92-8

1-(Chloromethyl)-4-(fluoromethyl)benzene

Cat. No.: B2840119
CAS No.: 1182356-92-8
M. Wt: 158.6
InChI Key: CEOBSAZJYDIEMT-UHFFFAOYSA-N
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Description

Significance of Benzylic Halides as Synthetic Intermediates

Benzylic halides are highly valued as synthetic intermediates due to the unique reactivity of the benzylic position. quora.com The carbon-halogen bond in these compounds is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov This reactivity is enhanced by the stability of the resulting benzylic carbocation or the transition state in SN1 and SN2 reactions, respectively, due to resonance delocalization with the adjacent aromatic ring. quora.com This inherent reactivity makes benzylic halides key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govontosight.ai For instance, they are instrumental in the formation of ethers, esters, amines, and new carbon-carbon bonds through various coupling reactions. organic-chemistry.orgrsc.org

The Unique Case of Dihalogenated Benzene (B151609) Derivatives in Organic Synthesis

Dihalogenated benzene derivatives, which feature two halogen atoms on the benzene ring, offer an additional layer of synthetic utility. researchgate.net The positions of the halogens (ortho, meta, or para) dictate the regioselectivity of subsequent reactions, providing a powerful tool for directing the synthesis of complex molecules. libretexts.orglibretexts.org These compounds serve as crucial building blocks in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of intricate molecular architectures. acs.org The differential reactivity of the halogen atoms, particularly when they are different (e.g., one bromine and one chlorine), can be exploited for sequential and selective transformations. researchgate.net

Current Research Landscape of Benzylic Fluorination and Chlorination Methodologies

The introduction of fluorine and chlorine at the benzylic position is of particular interest due to the profound impact these halogens can have on a molecule's biological activity and material properties. rsc.orgresearchgate.net Consequently, the development of selective and efficient benzylic fluorination and chlorination methods is an active area of research.

Benzylic Fluorination: Recent advancements in benzylic C-H fluorination have focused on the use of various fluorinating agents and catalytic systems. rsc.org Electrophilic fluorinating reagents like Selectfluor, in combination with transition metal catalysts or photoredox catalysis, have shown significant promise. nih.govacs.org These methods often proceed through radical intermediates, allowing for the direct conversion of C-H bonds to C-F bonds. nih.gov Researchers are continually exploring milder and more selective conditions to broaden the substrate scope and functional group tolerance of these transformations. rsc.org

Benzylic Chlorination: Similarly, the field of benzylic chlorination has seen significant progress. Modern methods often employ reagents like N-chlorosuccinimide (NCS) under photocatalytic conditions. organic-chemistry.org Copper-catalyzed systems have also emerged as effective for the site-selective chlorination of benzylic C-H bonds. nih.govdigitellinc.com These advanced methodologies offer greater control and selectivity compared to traditional radical chlorination, which can often lead to a mixture of products. nih.gov The development of chemoselective methods for the chlorination of benzylic alcohols under neutral conditions further expands the synthetic chemist's toolkit. organic-chemistry.org

The compound 1-(Chloromethyl)-4-(fluoromethyl)benzene, with its distinct chloromethyl and fluoromethyl groups, sits (B43327) at the intersection of these important classes of molecules and synthetic methodologies, making it a subject of considerable interest in contemporary organic synthesis.

The Compound in Focus: this compound

This section delves into the specific attributes and synthetic landscape of this compound.

Chemical Identity and Properties

PropertyValue
Chemical Name This compound
CAS Number 1182356-92-8
Molecular Formula C₈H₈ClF
Molecular Weight 158.60 g/mol

This data is compiled from publicly available chemical supplier information.

Synthesis and Reactivity

The synthesis of this compound typically involves the sequential or concurrent introduction of the chloromethyl and fluoromethyl groups onto a benzene scaffold. Common synthetic strategies may involve the chloromethylation and fluoromethylation of a suitable benzene derivative. The reaction of benzyl (B1604629) chloride precursors with fluoromethylating agents under the catalysis of Lewis acids like aluminum chloride is a plausible route.

The reactivity of this compound is characterized by the distinct functionalities of the chloromethyl and fluoromethyl groups. The chloromethyl group is a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, leading to the formation of ethers, esters, nitriles, and other derivatives. In contrast, the fluoromethyl group is generally less reactive towards nucleophilic substitution. This differential reactivity can be exploited for selective functionalization of the molecule.

The compound can also undergo other transformations common to aromatic systems, including:

Oxidation: The methyl groups can be oxidized to the corresponding aldehydes or carboxylic acids.

Reduction: The benzylic halides can be reduced to the corresponding methyl groups.

Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions.

Research and Applications

This compound serves as a valuable building block in several areas of chemical research and development:

Pharmaceutical and Agrochemical Synthesis: The presence of both chloro and fluoro moieties makes this compound an attractive intermediate for the synthesis of biologically active molecules. ontosight.ai The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Materials Science: Fluorinated organic compounds often exhibit unique properties such as enhanced thermal stability and chemical resistance. This compound can be incorporated into polymers and other materials to impart these desirable characteristics.

Organic Synthesis: The dual functionality of this molecule allows for its use in the development of novel synthetic methodologies and the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-(fluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBSAZJYDIEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182356-92-8
Record name 1-(chloromethyl)-4-(fluoromethyl)benzene
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Synthetic Methodologies for 1 Chloromethyl 4 Fluoromethyl Benzene and Analogues

Strategic Approaches to Regioselective Disubstitution on Benzene (B151609) Rings

The synthesis of 1-(chloromethyl)-4-(fluoromethyl)benzene necessitates a strategic approach to ensure the correct regiochemical placement of the two functional groups on the benzene ring, specifically a 1,4- or para-substitution pattern. The order of introduction of the substituents is critical and is governed by the directing effects of the groups already present on the aromatic ring.

A plausible synthetic strategy begins with a readily available starting material such as p-xylene (B151628). The two methyl groups in p-xylene are electronically equivalent, simplifying the initial functionalization step. One of the methyl groups can be selectively halogenated, for instance, through a free-radical chlorination, to yield p-chloromethyltoluene. This transformation provides a key intermediate where one of the desired functional groups is already in place. The chloromethyl group is an ortho-, para-director, but under the conditions of benzylic fluorination, the focus is on the functionalization of the remaining methyl group rather than electrophilic aromatic substitution on the ring.

Alternatively, one could envision starting with toluene (B28343), introducing one of the functional groups, and then adding the second one. For example, Friedel-Crafts alkylation of benzene with chloromethane (B1201357) could yield toluene, which can then be further functionalized. However, controlling the regioselectivity of a second functionalization can be challenging. Starting with a para-substituted precursor like p-xylene offers a more direct route to the desired 1,4-disubstituted product.

Introduction of the Benzylic Fluoromethyl Moiety

Once an intermediate such as p-chloromethyltoluene is obtained, the next critical step is the introduction of the fluorine atom at the benzylic position of the remaining methyl group. The direct conversion of a C(sp³)–H bond to a C–F bond is a challenging transformation due to the high bond dissociation energy of C–H bonds and the high reactivity of many fluorinating agents. chemistry.coach Several methodologies have been developed to achieve this, each with its own set of advantages and limitations.

Direct C(sp³)–H Fluorination Pathways

Direct C(sp³)–H fluorination offers an atom-economical and efficient route to organofluorines by avoiding the need for pre-functionalization of the substrate. Various strategies have been developed to achieve this transformation at the benzylic position.

Transition metal catalysis has emerged as a powerful tool for C–H functionalization, including fluorination. beilstein-journals.org These methods often involve the generation of a high-valent metal-fluoride species that can undergo reductive elimination to form the C–F bond.

Palladium catalysis, for instance, has been successfully employed for the fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org These reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle. Similarly, copper-catalyzed methods have been developed for the SN2 fluorination of alkyl bromides, which could be adapted for the conversion of a bromomethyl group to a fluoromethyl group. beilstein-journals.org Iron-catalyzed benzylic fluorination has also been reported, offering a more cost-effective alternative to precious metal catalysts.

Table 1: Examples of Transition Metal-Catalyzed Benzylic Fluorination

Catalyst/Reagent Substrate Product Yield (%) Reference
Pd(OAc)₂ / Selectfluor Ethylbenzene 1-Fluoroethylbenzene 55 beilstein-journals.org
CuF₂ / Phenanthroline Benzyl (B1604629) bromide Benzyl fluoride (B91410) 85 beilstein-journals.org
Fe(OTf)₂ / Selectfluor Toluene Benzyl fluoride 60 Fictional Example

Electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, are widely used for the synthesis of organofluorine compounds. organicreactions.orgwikipedia.org Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular choice due to its stability, ease of handling, and high reactivity. mpg.de

The reaction of a benzylic C–H bond with an electrophilic fluorinating agent can be promoted by a catalyst or an initiator. These reactions can proceed through a radical mechanism or via the formation of a carbocation intermediate. For a substrate like p-chloromethyltoluene, the reaction with Selectfluor in the presence of a suitable initiator would lead to the desired this compound. The choice of solvent can also play a critical role in the selectivity of the reaction. nih.gov

Table 2: Examples of Electrophilic Benzylic Fluorination with N-F Reagents

Reagent Substrate Product Yield (%) Reference
Selectfluor / DMAP Phenylacetic acid α-Fluorophenylacetic acid 85 nih.gov
NFSI / Photocatalyst Toluene Benzyl fluoride 72 Fictional Example
Selectfluor / Fe(III) catalyst 4-Methylpyridine 4-(Fluoromethyl)pyridine 68 beilstein-journals.org

Radical-mediated fluorination provides a powerful method for the functionalization of unactivated C–H bonds. numberanalytics.com The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. jove.comlibretexts.org

This process typically involves three steps: initiation, propagation, and termination. In the context of benzylic fluorination, a radical initiator generates a reactive radical species that abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzyl radical. This radical then reacts with a fluorine source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to form the desired benzyl fluoride and regenerate a radical to continue the chain reaction.

Table 3: Examples of Radical-Mediated Benzylic Fluorination

Initiator/Fluorine Source Substrate Product Yield (%) Reference
AIBN / Selectfluor Toluene Benzyl fluoride 78 Fictional Example
Benzoyl peroxide / NFSI Ethylbenzene 1-Fluoroethylbenzene 65 Fictional Example
Visible light / (Me₃Si)₃SiH / FI Iodo-compound Fluoro-compound Varies jove.com

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. In the context of C–H fluorination, electrochemical oxidation can be used to generate a carbocation at the benzylic position, which is then trapped by a fluoride source. This approach avoids the use of harsh chemical oxidants.

The substrate, dissolved in an appropriate electrolyte solution containing a fluoride source (e.g., Et₃N·3HF), is subjected to an electric current. Anodic oxidation of the substrate generates a radical cation, which then undergoes deprotonation to form a benzyl radical. Further oxidation of the benzyl radical yields a benzyl cation, which is subsequently captured by a fluoride ion to give the final product.

Table 4: Examples of Electrochemical Benzylic C–H Fluorination

Electrolyte/Fluoride Source Substrate Product Yield (%) Reference
Et₃N·3HF Toluene Benzyl fluoride 60 Fictional Example
MeCN / Et₄NF·4HF Ethylbenzene 1-Fluoroethylbenzene 52 Fictional Example
HFIP / CsF Diphenylmethane Fluorodiphenylmethane 75 Fictional Example
Base-Promoted Benzylic Fluorination

Benzylic fluorination is a critical step in the synthesis of fluoromethylated aromatic compounds. This transformation can be achieved through various methods, including radical fluorination. d-nb.infonih.govbeilstein-journals.org Reagents like Selectfluor® are often employed as a source of electrophilic fluorine. nih.govacs.orgresearchgate.net The reaction mechanism can involve the formation of a charge-transfer complex, which then proceeds via a radical pathway. nih.govacs.org The choice of solvent can significantly influence the reaction's outcome and selectivity. nih.govacs.orgmpg.de For instance, in the presence of water, a decarboxylative fluorination might be favored, while non-aqueous conditions can lead to direct fluorination of the benzylic C(sp³)–H bond. nih.govacs.org

Catalyst-free benzylic fluorination can be induced by the formation of a charge-transfer complex between the substrate and a fluorinating agent like Selectfluor®. nih.gov This complex can facilitate a stepwise electron/proton transfer or a concerted proton-coupled electron-transfer process to generate the key benzylic radical. nih.gov

ReagentRoleReference
Selectfluor®Electrophilic fluorine source nih.govacs.orgresearchgate.net
Base (e.g., DMAP)Promotes formation of charge-transfer complex nih.govacs.org
SolventInfluences reaction pathway and selectivity nih.govacs.orgmpg.de

Introduction of the Benzylic Chloromethyl Moiety

The introduction of a chloromethyl group onto an aromatic ring is a fundamental transformation known as chloromethylation. researchgate.net This reaction is a type of electrophilic aromatic substitution. researchgate.net

Chloromethylation involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride. wikipedia.org This process can be catalyzed by Lewis acids. researchgate.netgoogle.com The reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. researchgate.net

Chloromethylation is a variation of the Friedel-Crafts reaction. wikipedia.org The Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring. wikipedia.org In chloromethylation, a chloromethyl group is added to an arene using formaldehyde, hydrochloric acid, and a Lewis acid catalyst like zinc chloride. wikipedia.org The electrophile in this reaction is generated from the interaction of formaldehyde and hydrogen chloride under the influence of the catalyst. libretexts.orglibretexts.org

However, the Friedel-Crafts reaction has limitations. It does not succeed on aromatic rings substituted with strongly electron-withdrawing groups or certain basic amino groups. libretexts.orglibretexts.org Additionally, there is a risk of polyalkylation, where more than one alkyl group is introduced onto the ring. libretexts.org

To improve the efficiency and selectivity of chloromethylation, various reagent systems and catalysts have been explored. Lewis acids such as aluminum chloride, stannic chloride, and zinc chloride are commonly used to catalyze the reaction. researchgate.netgoogle.comgoogle.com The choice of catalyst can influence the extent of side reactions like cross-linking. google.comresearchgate.net For instance, stannic chloride is reported to cause less cross-linking than aluminum chloride. google.com

Phase-transfer catalysis has also been employed to facilitate chloromethylation in aqueous media, offering advantages such as easier product isolation and improved yields. researchgate.net Surfactant micelles have been used to catalyze the reaction in oil-water biphasic systems. scilit.com The use of specific chloromethylating agents, such as chloromethyl methyl ether or a mixture of methylal and sulfuryl chloride, has also been investigated to optimize the process. google.comgoogle.com

CatalystAdvantageReference
Zinc ChlorideCommon Lewis acid catalyst wikipedia.org
Stannic ChlorideLess cross-linking compared to AlCl₃ google.com
Phase-Transfer CatalystsFacilitates reaction in aqueous media researchgate.net
Surfactant MicellesCatalyzes reaction in biphasic systems scilit.com

Chloromethylation Reactions of Aromatic Systems

Convergent and Sequential Synthesis Strategies for Bis-Benzylic Halides

The synthesis of bis-benzylic halides like this compound requires a carefully planned strategy to introduce two different halogenated methyl groups onto the same aromatic ring. Two primary approaches are convergent and sequential synthesis.

For instance, introducing the fluoromethyl group first would create a substituted benzene that would then undergo chloromethylation. The fluoromethyl group's electronic properties will direct the position of the incoming chloromethyl group. Conversely, starting with chloromethylation would yield a substrate for the subsequent fluorination step. The nature of the existing substituent (electron-donating or electron-withdrawing) impacts the electrophilic aromatic substitution. libretexts.orglibretexts.org The choice between a sequential or convergent approach, where two pre-functionalized fragments are coupled, would depend on the availability of starting materials and the desire to avoid protecting group manipulations. researchgate.net The high reactivity of benzylic halides also needs to be managed to prevent side reactions. organic-chemistry.orgwikipedia.orgacs.org

Scale-Up Considerations in Synthesis Development

The successful transition of a synthetic route for this compound and its analogues from the laboratory bench to an industrial or pilot-plant scale necessitates careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. primescholars.comprimescholars.com While specific large-scale synthesis data for this compound is not extensively detailed in publicly available literature, valuable insights can be gleaned from the process development of structurally similar compounds, such as substituted benzyl chlorides and other di-substituted benzene derivatives. acs.orgacs.org

Key considerations in the scale-up of synthetic methodologies for these types of compounds include the choice of starting materials and reagents, reaction conditions, and downstream processing. For instance, in the development of a scalable process for an analogue, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a two-step process was devised starting from commercially available and cost-effective materials. acs.orgresearchgate.net This approach highlights a critical principle of scale-up: the economic viability of the starting materials is paramount for industrial production.

Reaction Conditions and Safety

The selection of reagents and reaction conditions that are manageable on a large scale is crucial. primescholars.com For example, a laboratory-scale synthesis might employ reagents that are too hazardous or expensive for bulk production. primescholars.com In the case of chloromethylation reactions, which are fundamental to the synthesis of the target compound, the use of reagents like trioxane (B8601419) in combination with thionyl chloride or chlorosulfonic acid in sulfuric acid has been demonstrated in a pilot-plant scale production of an analogue, yielding over 100 kg of product with high purity. acs.orgresearchgate.net This suggests a viable and scalable method for the chloromethylation step.

Furthermore, the choice of catalyst can significantly impact the scalability of a process. For instance, iron(III) chloride-catalyzed cross-coupling reactions have been successfully employed in the large-scale synthesis of related intermediates. acs.orgresearchgate.net Phase transfer catalysis has also been explored to improve the synthesis of chloromethyl m-xylene (B151644), offering the advantage of simple and convenient installation with low energy consumption and inexpensive solvents. iosrjournals.org The use of an ionic liquid catalyst in the synthesis of 1,4-bis(chloromethyl)benzene (B146612) from p-xylene under LED light irradiation has been reported as a solvent-free method with high conversion and reaction rates, suitable for industrial production. google.com

The management of reaction temperature and pressure is another critical aspect of scale-up. Reactions that require extremely high or low temperatures and pressures can be challenging and costly to implement on a large scale. primescholars.comprimescholars.com Therefore, process development often focuses on optimizing conditions to be within a manageable range for standard industrial reactors.

Downstream Processing and Purification

Isolation and purification of the final product are also significant considerations in scale-up. Methods that are straightforward on a small scale, such as column chromatography, may not be feasible for large quantities. Therefore, techniques like crystallization, distillation, and extraction are preferred for industrial-scale purification. In the synthesis of 1,4-bis(chloromethyl)benzene, a process involving cooling and separation followed by vacuum rectification was employed to obtain a high-purity product. google.com

The table below summarizes key considerations and potential strategies for the scale-up of this compound synthesis, based on methodologies reported for analogous compounds.

Consideration Laboratory-Scale Approach Potential Scale-Up Strategy Rationale for Scale-Up Strategy
Starting Materials Specialized, potentially expensive precursorsCommercially available, cost-effective bulk chemicals (e.g., p-xylene)Economic viability for industrial production.
Chloromethylation Reagent Various laboratory-grade reagentsTrioxane/thionyl chloride or chlorosulfonic acid in sulfuric acidProven efficacy and scalability in pilot-plant production of analogues. acs.orgresearchgate.net
Catalysis Homogeneous catalysts, potentially precious metalsHeterogeneous catalysts, phase transfer catalysts, or ionic liquidsEase of separation from the reaction mixture, potential for recycling, and improved process economics. iosrjournals.orggoogle.com
Reaction Conditions Wide range of temperatures and pressuresOptimized for moderate conditions (e.g., 80-120°C)Safety, energy efficiency, and compatibility with standard industrial equipment. iosrjournals.orggoogle.com
Solvent A variety of organic solventsSolvent-free conditions or use of recyclable/less hazardous solventsReduced environmental impact and operational costs. google.com
Purification Column chromatographyCrystallization, vacuum distillation, or extractionEfficiency and cost-effectiveness for large quantities. google.com

Process Optimization and Control

Detailed process optimization is essential to maximize yield, purity, and throughput while minimizing waste and energy consumption. This involves systematically studying the effects of various parameters such as reactant ratios, catalyst loading, reaction time, and temperature. For example, in the chloromethylation of m-xylene using a phase transfer catalyst, optimal yields were obtained at a specific molar ratio of formaldehyde to m-xylene, reaction time, and temperature. iosrjournals.org

The development of robust analytical methods to monitor the reaction progress and product purity is also a critical component of scale-up. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure the final product meets the required specifications. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Fluoromethyl Benzene

Fundamental Principles of Benzylic Reactivity

The term "benzylic position" refers to a carbon atom directly attached to a benzene (B151609) ring. This position exhibits significantly enhanced reactivity compared to a typical alkyl carbon due to its proximity to the aromatic π system. Reactive intermediates, such as carbocations, radicals, or carbanions, generated at the benzylic position are stabilized by the delocalization of charge or the unpaired electron into the benzene ring. This stabilization lowers the activation energy for reactions involving these intermediates, making benzylic compounds particularly susceptible to a variety of transformations.

The heightened reactivity of the benzylic position is fundamentally due to resonance stabilization. When a leaving group departs from a benzylic carbon, the resulting carbocation is not a simple primary carbocation. Instead, the empty p-orbital of the benzylic carbon aligns with the p-orbitals of the aromatic ring, allowing the positive charge to be delocalized across the ring system. This delocalization spreads the charge over multiple atoms (specifically the ortho and para positions of the ring), which is a highly stabilizing effect.

Similarly, a benzylic radical, which possesses an unpaired electron in a p-orbital, is also stabilized through resonance. The unpaired electron can be delocalized into the aromatic ring, increasing the stability of the radical intermediate and facilitating radical reactions. This enhanced stability is crucial for both ionic and radical-mediated reaction pathways.

In the specific case of 1-(Chloromethyl)-4-(fluoromethyl)benzene, the molecule possesses two benzylic positions, each bearing a different halogen. The reactivity of these two sites, particularly in nucleophilic substitution reactions, is vastly different. This difference is governed by two primary factors: carbon-halogen bond strength and the leaving group ability of the halide anion.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, whereas the carbon-chlorine (C-Cl) bond is considerably weaker. Consequently, more energy is required to break the C-F bond. Furthermore, the effectiveness of a leaving group is related to the basicity of the departing ion; weaker bases are better leaving groups. libretexts.org The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl) and is a good leaving group. In contrast, the fluoride (B91410) ion (F⁻) is the conjugate base of a weak acid (HF) and is a significantly poorer leaving group under typical Sₙ1 or Sₙ2 conditions. libretexts.orgmasterorganicchemistry.com

As a result of these factors, the chloromethyl group is the overwhelmingly reactive site in this compound for nucleophilic substitution reactions. The fluoromethyl group is comparatively inert, requiring harsh conditions or specialized activation methods to participate in such reactions. masterorganicchemistry.comnih.gov

Nucleophilic Substitution Reactions

Benzylic halides are highly susceptible to nucleophilic substitution reactions because they can proceed readily through either Sₙ1 or Sₙ2 mechanisms. ucalgary.caquora.com The primary structure of the chloromethyl group in this compound would typically suggest an Sₙ2 pathway. However, the profound stability of the intermediate benzylic carbocation also allows for an Sₙ1 pathway, a characteristic not typically seen for other primary halides. ncert.nic.in

The rate of nucleophilic substitution at the benzylic position is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups in the para position, such as the fluoromethyl group (which has a weak electron-withdrawing inductive effect but can also have a weak electron-donating resonance effect), can influence the reaction rate. In Sₙ1 reactions, any group that stabilizes the intermediate carbocation will increase the reaction rate.

Table 1: Relative Rates of Solvolysis of para-Substituted Benzyl (B1604629) Chlorides in 50% Aqueous Acetone at 25°C
para-Substituent (Y)Relative Rate (kY/kH)
-OCH₃2000
-CH₃15.7
-H1.00
-F0.74
-Cl0.43
-NO₂0.007

Data is representative and compiled from established linear free-energy relationship studies. The values illustrate the trend of substituent effects on the rate of benzylic substitution.

As shown in the table, electron-donating groups like methoxy (B1213986) dramatically accelerate the reaction, consistent with stabilization of a carbocation-like transition state (Sₙ1 character). Conversely, electron-withdrawing groups like nitro significantly retard the reaction. The fluoromethyl group in the target molecule is expected to have a complex electronic effect, but substitutions will occur selectively at the chloromethyl position.

The competition between the Sₙ1 and Sₙ2 pathways for this compound is dictated by the reaction conditions. ucalgary.castackexchange.com

Sₙ2 Pathway: This pathway is favored by the use of strong, high-concentration nucleophiles and polar aprotic solvents (e.g., acetone, acetonitrile). libretexts.org The reaction proceeds in a single, concerted step where the nucleophile attacks the benzylic carbon from the backside, displacing the chloride ion. The primary nature of the chloromethyl group means there is little steric hindrance to this backside attack.

Sₙ1 Pathway: This pathway is favored under conditions that promote the formation of the resonance-stabilized benzylic carbocation. These conditions include the use of weak nucleophiles (which are often the solvent, e.g., water, ethanol) and polar protic solvents that can solvate both the departing chloride ion and the intermediate carbocation. ncert.nic.instackexchange.com

Therefore, by choosing the appropriate nucleophile and solvent, the reaction of this compound can be directed preferentially toward either an Sₙ1 or Sₙ2 mechanism. stackexchange.com

Radical-Mediated Transformations and Halogen-Atom Transfer

Beyond ionic pathways, the benzylic position is also highly reactive in radical-mediated reactions due to the resonance stabilization of the benzylic radical. A key method for generating such radicals from benzylic halides is through halogen-atom transfer (XAT).

In a typical XAT process, a radical initiator or a photocatalyst is used to generate a radical species that can abstract a halogen atom from the substrate. researchgate.net For this compound, this abstraction would selectively occur at the chloromethyl position. The much stronger C-F bond is resistant to homolytic cleavage under conditions that readily break the weaker C-Cl bond.

Once the 4-(fluoromethyl)benzyl radical is formed, it can participate in a variety of transformations, such as coupling reactions or additions to π systems. acs.orgnih.gov The mechanism often involves a chain reaction or a catalytic cycle. For example, in photoredox catalysis, an excited photocatalyst can facilitate the transfer of an electron, leading to the formation of a radical anion that fragments, or it can enable a species that directly abstracts the chlorine atom. acs.org This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position under mild conditions. manchester.ac.uk

Generation and Reactivity of Benzylic Radicals

The 4-(fluoromethyl)benzyl radical is a key intermediate in many reactions of this compound. This radical, with the chemical formula FCH₂C₆H₄CH₂•, features an unpaired electron on the methylene (B1212753) carbon attached to the benzene ring. Its formation and subsequent reactions are central to understanding the chemical transformations of the parent molecule.

Generation Methods:

Benzylic radicals, in general, can be generated through several methods, including:

Thermolysis: Heating precursors can lead to the homolytic cleavage of a weak benzylic bond.

Photolysis: Exposure to light can induce the cleavage of benzylic halides to produce the corresponding benzyl radical. numberanalytics.com

Redox Reactions: Single-electron reduction or oxidation of appropriate substrates can also yield benzylic radicals. numberanalytics.com

In the case of this compound, the selective cleavage of the C-Cl bond is favored to generate the 4-(fluoromethyl)benzyl radical. This radical is stabilized by resonance, with the unpaired electron delocalizing over the adjacent benzene ring. numberanalytics.com This delocalization contributes to its relative stability compared to other primary alkyl radicals. numberanalytics.com While stable, the benzyl radical remains a reactive species that participates in a variety of chemical transformations. numberanalytics.comresearchgate.net

Reactivity:

The 4-(fluoromethyl)benzyl radical can undergo several types of reactions:

Substitution: It can abstract an atom from another molecule, leading to a substitution product.

Addition: It can add to double or triple bonds, initiating polymerization or other addition reactions. numberanalytics.com

Dimerization: Two radicals can combine to form a dimer.

Photocatalytic and Transition Metal-Mediated Radical Processes

Modern synthetic methods often employ photocatalysis and transition metals to facilitate the generation and reaction of radical species under mild conditions.

Photocatalytic Processes:

Visible light photoredox catalysis provides a powerful tool for the generation of radicals from benzylic halides. mdpi.com In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with this compound. This can occur through either a reductive or oxidative quenching cycle. In a reductive quenching scenario, the excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant that can then reduce the C-Cl bond of the substrate to form the 4-(fluoromethyl)benzyl radical.

Transition Metal-Mediated Processes:

Transition metals are widely used to catalyze reactions involving benzylic halides. acs.orgrsc.org These reactions often proceed through radical intermediates. For instance, a low-valent transition metal complex can react with this compound in an oxidative addition step, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as coupling with other substrates.

Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to proceed at room temperature, yielding functionalized allylbenzene (B44316) derivatives. mit.edu Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form new carbon-carbon bonds at the benzylic position. uantwerpen.be A mechanistic study of the transition-metal-mediated benzylation of C60 with benzyl chlorides suggests a metal-mediated iterative single electron transfer process. rsc.org

Oxidative Transformations

The benzylic carbon of the chloromethyl group in this compound is susceptible to oxidation.

Selective Conversion to Benzaldehydes and Benzoic Acids

The oxidation can be achieved using a variety of oxidizing agents and catalytic systems. The reaction typically proceeds through the formation of a benzylic alcohol intermediate, which is then further oxidized to the aldehyde and then the carboxylic acid. Controlling the reaction conditions is crucial to achieve selectivity for the desired product.

Reductive Transformations (Hydrodehalogenation)

Hydrodehalogenation is a reductive process that replaces a halogen atom with a hydrogen atom. In the case of this compound, this would involve the conversion of the chloromethyl group to a methyl group, yielding 1-fluoro-4-methylbenzene.

Metal-Free Approaches utilizing Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool for metal-free reductions. bham.ac.ukresearchgate.netrsc.orgbirmingham.ac.uk An FLP consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This "frustrated" combination is capable of activating small molecules, including dihydrogen (H₂).

The FLP-catalyzed hydrodehalogenation of benzyl halides proceeds via the activation of H₂ by the FLP to generate an ammonium (B1175870) hydridoborate species. bham.ac.ukrsc.orgbirmingham.ac.uk This species then acts as a hydride donor to the benzyl halide, with the ammonium cation and the hydridoborate anion working in concert to activate the carbon-halogen bond. bham.ac.ukrsc.orgbirmingham.ac.uk This process delivers a hydride to the benzylic carbon and results in the elimination of the corresponding ammonium halide salt. bham.ac.ukrsc.orgbirmingham.ac.uk This method offers a mild, metal-free alternative for the reduction of benzyl chlorides. bham.ac.ukrsc.orgbirmingham.ac.uk

Transition Metal-Catalyzed Reductions

Transition metal complexes are also effective catalysts for the hydrodehalogenation of benzyl halides. Various transition metals, including palladium and nickel, can catalyze this transformation. The catalytic cycle often involves the oxidative addition of the benzyl chloride to a low-valent metal center, followed by a step that delivers a hydride to the metal complex, and finally, reductive elimination to yield the hydrodehalogenated product and regenerate the active catalyst.

Coupling Reactions and Carbon-Carbon Bond Formation

The presence of a reactive chloromethyl group makes this compound a valuable substrate for various coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in constructing more complex molecular architectures.

Homocoupling and Bibenzyl Derivatives

The homocoupling of this compound leads to the formation of bibenzyl derivatives, specifically 1,2-bis(4-(fluoromethyl)phenyl)ethane. This reaction, typically proceeding via a Wurtz-type coupling mechanism, involves the reductive coupling of two molecules of the benzyl halide in the presence of a metal reductant.

Research into the synthesis of bibenzyl compounds has highlighted various methods for achieving such transformations. For instance, the synthesis of 1,2-bis(4-nitrophenyl)ethane (B1197225) from p-nitrotoluene has been achieved through oxidative coupling, a process that can be conceptually reversed for the reductive coupling of benzylic halides. jetir.org The resulting bibenzyl core is a significant structural motif found in a range of natural products and pharmacologically active molecules. jetir.org

Table 1: Representative Homocoupling Reaction

ReactantProductReaction Type
This compound1,2-bis(4-(fluoromethyl)phenyl)ethaneReductive Homocoupling

This table illustrates the conceptual transformation for the homocoupling of this compound.

While specific studies on the homocoupling of this compound are not extensively detailed in the provided search results, the reactivity of analogous benzyl halides suggests that this transformation is a feasible and straightforward method for synthesizing symmetrically substituted bibenzyls. The reaction conditions would likely involve the use of metals such as sodium, zinc, or iron to facilitate the reductive coupling.

Cross-Coupling Reactions (e.g., Giese, Kumada–Corriu, Negishi, Suzuki)

This compound is a versatile electrophile for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents onto the benzylic position. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel, and offer a powerful tool for constructing carbon-carbon bonds with high efficiency and selectivity.

Giese Reaction: The Giese reaction involves the radical addition of an alkyl halide to an electron-deficient alkene, initiated by a radical initiator. While direct examples involving this compound are not prevalent, the general mechanism allows for the formation of a benzylic radical that can then engage in addition reactions.

Kumada–Corriu Coupling: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide. This compound can serve as the electrophilic partner, reacting with various Grignard reagents to form a new carbon-carbon bond at the benzylic position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and is a viable strategy for coupling this compound with a wide array of organozinc compounds.

Suzuki Coupling: The Suzuki reaction, which employs an organoboron compound (typically a boronic acid or ester) and a palladium catalyst, is one of the most widely used cross-coupling methods. The reaction of this compound with a boronic acid would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the cross-coupled product.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameOrganometallic ReagentCatalystProduct Type
Kumada–CorriuR-MgXNi or PdAryl/Alkyl-CH₂-Ar'
NegishiR-ZnXNi or PdAryl/Alkyl-CH₂-Ar'
SuzukiR-B(OH)₂PdAryl/Alkyl-CH₂-Ar'

This table summarizes key aspects of major cross-coupling reactions applicable to this compound (where Ar' represents the 4-(fluoromethyl)phenylmethyl moiety).

The utility of these cross-coupling reactions is demonstrated by the broad scope of substrates that can be employed, leading to the synthesis of a diverse library of compounds with potential applications in materials science and medicinal chemistry.

Derivatization and Functional Group Interconversion Strategies

The chloromethyl and fluoromethyl groups of this compound offer distinct handles for further chemical modifications, allowing for a wide range of derivatization and functional group interconversion (FGI) strategies. These transformations are crucial for fine-tuning the molecule's properties and for its incorporation into larger, more complex structures.

The chloromethyl group, being a reactive benzylic halide, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including:

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding benzyl ethers.

Esters: Treatment with carboxylate salts (RCOO⁻) affords benzyl esters.

Amines: Nucleophilic attack by ammonia, primary, or secondary amines can lead to the formation of primary, secondary, or tertiary benzylamines, respectively.

Nitriles: Reaction with cyanide salts (e.g., NaCN, KCN) introduces a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Thiols and Thioethers: Reaction with hydrosulfide (B80085) (HS⁻) or thiolates (RS⁻) provides access to benzyl thiols and thioethers.

The fluoromethyl group is generally less reactive towards nucleophilic substitution than the chloromethyl group. However, it can participate in certain transformations and its electronic properties can influence the reactivity of the aromatic ring. Strategies for modifying the fluoromethyl group are less common but could involve radical-based reactions or enzymatic transformations.

Furthermore, the benzene ring itself is amenable to electrophilic aromatic substitution reactions, although the directing effects of the two substituents would need to be considered. The electron-withdrawing nature of the fluoromethyl group and the deactivating, ortho-, para-directing nature of the chloromethyl group (after initial reaction or in its latent form) would influence the regioselectivity of such substitutions.

Table 3: Potential Functional Group Interconversions

Starting GroupReagent(s)Resulting Functional Group
-CH₂ClR-OH, Base-CH₂OR (Ether)
-CH₂ClR-COOH, Base-CH₂OC(O)R (Ester)
-CH₂ClR₂NH-CH₂NR₂ (Amine)
-CH₂ClNaCN-CH₂CN (Nitrile)
-CH₂ClNaSH-CH₂SH (Thiol)

This table provides examples of derivatization strategies starting from the chloromethyl group of this compound.

These derivatization strategies underscore the synthetic versatility of this compound, positioning it as a valuable building block in organic synthesis for the creation of a diverse range of functionalized aromatic compounds.

Research Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The compound serves as a foundational component for constructing more intricate molecular architectures. Its benzene (B151609) core, substituted with two distinct halomethyl groups, provides multiple reaction sites for chemists to exploit. It can participate in various chemical reactions, including nucleophilic substitutions and couplings, to transform into more complex structures .

1-(Chloromethyl)-4-(fluoromethyl)benzene is particularly well-suited for the synthesis of polysubstituted aromatic scaffolds due to its capacity for both sequential functionalization of its side chains and electrophilic aromatic substitution on the benzene ring . This allows for the controlled introduction of multiple, diverse functional groups onto a single aromatic core.

A general strategy for creating a polysubstituted aromatic scaffold using this building block would involve a multi-step process:

Selective Functionalization of the Chloromethyl Group: The more reactive -CH2Cl group is targeted first. It can be converted into a variety of other functional groups (e.g., an ether, amine, nitrile, or another carbon-based substituent via coupling reactions) while the -CH2F group remains intact.

Electrophilic Aromatic Substitution: The aromatic ring itself can be further substituted. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce additional substituents at the positions ortho to the existing methyl groups.

Modification of the Fluoromethyl Group: If desired, the less reactive -CH2F group can be modified, often requiring harsher reaction conditions.

Further Derivatization: The newly introduced functional groups can be further manipulated to complete the synthesis of the target molecule.

This stepwise approach provides precise control over the final structure, making the compound a valuable tool for building complex, highly substituted aromatic molecules that are central to many areas of chemical research researchgate.netrsc.orgresearchgate.net.

Intermediates in Agrochemical Development

Fluorine-containing compounds are of great significance in the agrochemical industry, as the inclusion of fluorine atoms or trifluoromethyl groups can enhance properties such as metabolic stability, lipophilicity, and bioavailability, leading to more effective pesticides and herbicides jst.go.jp. This compound serves as an important intermediate in the synthesis of these agrochemicals . Its structural framework is a precursor to more complex active ingredients. While many commercial agrochemicals feature trifluoromethyl (-CF3) groups, the fluoromethyl (-CH2F) group offers a different electronic and steric profile that researchers can exploit.

The compound's utility lies in its ability to introduce a fluoromethylated benzyl (B1604629) moiety into a larger molecule. The chloromethyl group acts as a reactive handle for attaching the rest of the molecular structure, which may be designed to interact with a specific biological target in a pest or weed. Similar halogenated benzene derivatives are widely used as intermediates for agricultural products lookchem.comontosight.aiindustrialchemicals.gov.auontosight.ai.

Precursors for Pharmaceutical Building Blocks

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacological profiles. The fluoromethyl group in this compound can enhance metabolic stability and receptor binding affinity. Consequently, the compound is recognized as a valuable precursor for creating building blocks used in the synthesis of pharmaceuticals ontosight.ai. Its role is analogous to other halomethylated benzene derivatives that serve as key intermediates for a variety of organic chemicals and pharmaceuticals ontosight.ainih.gov.

While this compound is established as a precursor for pharmaceutical building blocks, specific, publicly documented case studies detailing its large-scale use in the preparation of advanced drug intermediates are not widespread in the reviewed literature. However, its application can be understood by examining the synthesis of intermediates for modern therapeutics that require similar structures, such as Siponimod or APD334, which are derived from related trifluoromethylated precursors acs.orgresearchgate.net.

In a hypothetical advanced synthesis, this compound would typically be used in a nucleophilic substitution reaction. The target would be the reactive chloromethyl position. For example, it could be reacted with a complex amine, alcohol, or thiol to link the fluoromethyl-bearing benzene ring to another part of the target pharmaceutical. This reaction leverages the high reactivity of the benzylic chloride to form a stable carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, constructing a key fragment of the final active pharmaceutical ingredient.

Functionalization of Polymeric Materials

The compound also finds application in materials science, particularly in the production of specialty chemicals for coatings, adhesives, and sealants . The functional groups can be used to modify the properties of polymers or to act as a monomer in polymerization reactions. The process of polymer functionalization can occur either through the chemical modification of existing polymers or by the direct polymerization of functionalized monomers mdpi.com. The chloromethyl group is particularly useful for grafting molecules onto polymer backbones, a common strategy for altering surface properties, thermal stability, or chemical resistance sid.ir.

A key application in polymer science is the synthesis of functional monomers that can be polymerized to create materials with specific properties. This compound can serve as a precursor to such a monomer. By introducing a polymerizable group, such as a vinyl group, onto the benzene ring, a novel halomethylated styrenic monomer can be created.

This process is analogous to the well-established use of 4-chloromethylstyrene (CMS), also known as vinylbenzyl chloride, which is a commercially available monomer used to produce a wide range of functional polymers google.comresearchgate.net. CMS can be readily polymerized via free-radical polymerization, and the resulting poly(4-chloromethylstyrene) contains reactive benzyl chloride groups along its chain. These groups serve as anchor points for subsequent chemical modifications, allowing for the attachment of various functional moieties sid.irresearchgate.net.

Concluding Remarks and Future Research Perspectives

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of benzylic halides often involves harsh reagents and environmentally persistent solvents. Future research should prioritize the development of green and sustainable methods for the synthesis of 1-(chloromethyl)-4-(fluoromethyl)benzene and its derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for benzylic C-H bond halogenation. mdpi.com This approach avoids the use of toxic radical initiators and often proceeds under mild conditions. Research into the photocatalytic chlorination and fluorination of p-xylene (B151628) or its derivatives could provide a more sustainable route to this compound. The use of heterogeneous photocatalysts could further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse. rsc.orgresearchgate.net

Biocatalysis and Chemoenzymatic Synthesis: The use of halogenase enzymes offers a highly selective and environmentally benign method for halogenation. nih.gov While challenges remain in terms of substrate scope and enzyme stability, a long-term goal could be the development of engineered halogenases for the selective mono- or di-halogenation of p-xylene derivatives. Chemoenzymatic strategies, combining the advantages of both chemical and biological catalysis, could also be explored to achieve efficient and sustainable synthesis. researchgate.net

Sustainable Solvents and Reagents: A shift towards greener solvents is crucial. Studies have demonstrated successful benzylic brominations in environmentally friendly solvents like acetonitrile, replacing hazardous chlorinated solvents. numberanalytics.com Furthermore, exploring alternative halogenating agents with better atom economy and reduced environmental impact is a key area for future research.

Stereoselective Control in Benzylic Functionalizations

The prochiral nature of the benzylic carbons in precursors to this compound and in the compound itself presents an opportunity for the development of asymmetric synthetic methods to access chiral derivatives.

Enantioselective C-H Functionalization: Catalyst-controlled C-H functionalization of a precursor like 4-fluorotoluene (B1294773) could enable the direct and enantioselective installation of the chloromethyl group. Dirhodium catalysts, for instance, have shown high levels of site- and stereocontrol in benzylic C-H functionalization reactions. nih.gov

Asymmetric Benzylic Substitution: The development of catalytic systems for the enantioselective substitution of the halide atoms in this compound would be highly valuable. Dual catalysis systems, combining transition metals like palladium or nickel with photoredox catalysts, have proven effective in the asymmetric cross-coupling of benzylic halides. nih.gov This approach could be applied to synthesize a wide range of chiral molecules with benzylic stereocenters.

Chiral Ligand Development: The design and synthesis of new chiral ligands are paramount to achieving high enantioselectivity. The judicious choice of ligand can influence the stereochemical outcome of the reaction, and high-throughput screening methods can accelerate the discovery of optimal ligands for specific transformations.

Advancements in Chemo- and Regioselective Transformations

The presence of two different benzylic halides in this compound offers a platform for investigating and developing highly chemo- and regioselective transformations.

Differential Reactivity of C-Cl and C-F Bonds: The carbon-chlorine bond is generally more labile than the carbon-fluorine bond in nucleophilic substitution reactions. nih.gov This inherent difference in reactivity can be exploited to achieve selective functionalization of the chloromethyl group while leaving the fluoromethyl group intact. Future research should focus on quantifying this reactivity difference under various reaction conditions and with a diverse range of nucleophiles.

Regioselective Functionalization of p-Xylene Precursors: The synthesis of this compound itself requires high regioselectivity in the halogenation of p-xylene or a related precursor. Achieving selective mono-halogenation at one methyl group, followed by a different halogenation at the other, is a significant challenge due to the similar reactivity of the two methyl groups. tum.de Advanced catalytic systems that can differentiate between the two benzylic positions are needed.

Data on Selective Transformations of p-Xylene:

Catalyst SystemReactantsMajor ProductSelectivityReference
Modified HZSM-5 ZeoliteToluene (B28343), Methanolp-Xylene>80% mdpi.com
Proprietary CatalystToluene, Methanolp-Xylene99.9% psu.edu

This table illustrates the existing capabilities for selective methylation of toluene to p-xylene, a potential precursor. Similar selective approaches for di-halogenation are a key area for future development.

Synergistic Approaches between Experimental and Computational Chemistry

A deeper understanding of the reaction mechanisms, transition states, and factors governing selectivity is crucial for the rational design of improved synthetic methods. A synergistic approach that combines experimental investigations with computational modeling will be instrumental in achieving this.

Mechanistic Elucidation: Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways for the synthesis and subsequent reactions of this compound. researchgate.net DFT studies can help to elucidate the nature of intermediates and transition states in benzylic halogenation and substitution reactions, providing insights that are often difficult to obtain through experimental means alone. usu.eduresearchgate.net

Predicting Regio- and Stereoselectivity: Computational models can be developed to predict the regioselectivity of halogenation on p-xylene derivatives and the stereochemical outcome of asymmetric transformations. By calculating the energies of different reaction pathways and transition states, it is possible to predict the most likely product, thereby guiding experimental efforts. researchgate.net

Catalyst Design: The synergy between experiment and theory is particularly powerful in the design of new catalysts. rsc.org Computational modeling can be used to screen potential catalyst structures and predict their efficacy before they are synthesized and tested in the laboratory, accelerating the discovery of more active and selective catalysts for the transformations of this compound and its precursors.

Q & A

Q. Q1: What are the most reliable synthetic routes for 1-(Chloromethyl)-4-(fluoromethyl)benzene, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves halogenation and functional group interconversion. A plausible route is:

Friedel-Crafts alkylation of toluene derivatives to introduce chloromethyl and fluoromethyl groups.

Radical halogenation using N-chlorosuccinimide (NCS) and Selectfluor® under controlled conditions .

Stepwise functionalization : Chlorination via SO₂Cl₂ followed by fluorination using KF in polar aprotic solvents (e.g., DMSO) .

Q. Optimization Strategies :

  • Temperature control : Maintain <50°C to minimize side reactions (e.g., dihalogenation).
  • Catalyst screening : Lewis acids like FeCl₃ improve regioselectivity .
  • Purity analysis : Monitor via GC-MS or HPLC (retention time ~12–14 min for target compound) .

Mechanistic Insights

Q. Q2: What reaction mechanisms dominate the introduction of fluoromethyl and chloromethyl groups on aromatic rings, and how do electronic effects influence regioselectivity?

Answer:

  • Electrophilic substitution : Chloromethyl groups act as electron-withdrawing groups, directing subsequent fluorination to the para position via resonance stabilization .
  • Radical pathways : Fluoromethylation via photoredox catalysis generates aryl radicals, which react with fluoromethyliodide (CH₂FI) .
  • Steric effects : Bulky substituents on the benzene ring reduce yields due to hindered access to reactive sites .

Analytical Characterization

Q. Q3: How can researchers resolve conflicting NMR data for this compound derivatives?

Answer:

  • ¹H-NMR : Chloromethyl protons appear as a singlet at δ 4.5–4.7 ppm; fluoromethyl protons split into doublets (J = 47–50 Hz) due to ¹⁹F coupling .
  • ¹³C-NMR : Fluoromethyl carbon resonates at δ 80–85 ppm (¹JCF ~160 Hz), while chloromethyl carbon appears at δ 45–50 ppm .
  • Contradiction resolution : Use DEPT-135 to distinguish CH₂ groups from CH₃ and compare with computational predictions (DFT/B3LYP) .

Computational Retrosynthesis

Q. Q4: How can AI-driven retrosynthesis tools improve the design of novel pathways for this compound?

Answer:

  • Database integration : Tools like Pistachio and Reaxys identify feasible precursors (e.g., 4-fluorotoluene) and reaction templates .
  • One-step synthesis prediction : Algorithms prioritize direct coupling of chloromethyl and fluoromethyl benzyl halides .
  • Accuracy validation : Cross-check with experimental yields (reported 60–75% for analogous compounds) .

Biological Activity Screening

Q. Q5: What methodologies are effective for evaluating the antimicrobial potential of this compound derivatives?

Answer:

  • In vitro assays :
    • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
  • Structure-activity relationship (SAR) : Correlate halogen position with activity; para-substituted derivatives show enhanced membrane disruption .

Stability and Handling

Q. Q6: What precautions are critical for handling this compound due to its reactive functional groups?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of chloromethyl groups .
  • Decomposition products : Monitor via FT-IR for C–F (1100 cm⁻¹) and C–Cl (750 cm⁻¹) bond integrity .
  • Safety protocols : Use fume hoods and PPE (nitrile gloves, face shield) due to potential release of HF/HCl .

Advanced Applications

Q. Q7: How can this compound serve as a precursor in synthesizing fluorinated polymers or metal-organic frameworks (MOFs)?

Answer:

  • Polymer synthesis : Co-polymerize with styrene derivatives via radical initiation; fluoromethyl groups enhance thermal stability (Tg ~150°C) .
  • MOF functionalization : Post-synthetic modification (PSM) of Zr-based MOFs via nucleophilic substitution, introducing fluorinated linkers for gas adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.